N-(1-Methoxypropan-2-YL)cyclohexanamine

Description

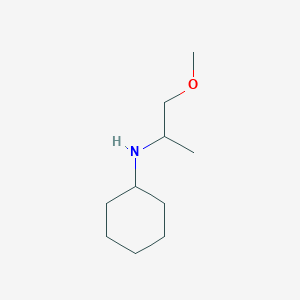

N-(1-Methoxypropan-2-yl)cyclohexanamine (compound 341) is a secondary amine synthesized via reductive amination of 1-methoxypropan-2-one with cyclohexylamine. The reaction proceeds under General Procedure C, yielding a colorless liquid with a high isolated yield of 77% after Kugelrohr distillation (65°C, 0.3 mbar) . Key spectral data include:

- ¹H NMR (d6-DMSO, 400 MHz): Signals consistent with cyclohexyl protons (δ 1.1–1.8 ppm), methoxy group (δ 3.2 ppm), and methine proton adjacent to the amine (δ 2.6–3.0 ppm) .

- Physical State: Liquid at room temperature, with purity validated by HRMS and IR spectroscopy .

This compound’s methoxy substituent enhances solubility in polar aprotic solvents, distinguishing it from analogs with bulkier or more complex functional groups.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)cyclohexanamine |

InChI |

InChI=1S/C10H21NO/c1-9(8-12-2)11-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

YVOSUDSZWIVHST-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropan-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)cyclohexanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted cyclohexanamine derivatives.

Scientific Research Applications

N-(1-Methoxypropan-2-yl)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propan-2-yl Group

N-(1-(Methoxymethoxy)propan-2-yl)cyclohexanamine (340)

- Synthesis : Uses 1-(methoxymethoxy)propan-2-one; yield 17% (lower than 341 due to steric hindrance from the methoxymethoxy group) .

- Physical State : Liquid (distilled at 120°C, 3 mbar) .

- Key Difference : The methoxymethoxy group increases molecular weight and may reduce metabolic stability compared to 341’s methoxy group.

N-(1-((tert-Butyldimethylsilyl)oxy)propan-2-yl)cyclohexanamine (342)

- Synthesis : Incorporates a silyl ether protecting group.

- Key Difference : The tert-butyldimethylsilyl (TBS) group improves stability under basic conditions but requires deprotection for further functionalization .

N-(1-Methylprop-2-yn-1-yl)cyclohexanamine (CAS 86024-88-6)

Aromatic and Heterocyclic Derivatives

N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine

- Synthesis : 43% yield via silicon column chromatography.

- Key Difference: Pyridinyloxy group introduces aromaticity, likely enhancing UV activity but reducing solubility in nonpolar solvents .

N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine (CAS 1153349-17-7)

- Structure : Chlorothiophene substituent.

Amides and Cyclopropane Derivatives

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(S)-1-methoxypropan-2-yl]acetamide (CAS 87392-12-9)

- Structure : Methoxypropan-2-yl group attached to an acetamide.

- Key Difference : Amide functionality increases hydrogen-bonding capacity, altering bioavailability compared to 341’s amine .

N1-((trans)-2-phenylcyclopropyl)cyclohexane-1,4-diamine

Comparative Data Table

Commercial and Regulatory Considerations

Biological Activity

N-(1-Methoxypropan-2-YL)cyclohexanamine, a compound with a cyclohexanamine backbone and a methoxypropan-2-yl substituent, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 181.29 g/mol. The presence of the methoxy group enhances its solubility in organic solvents, which is crucial for its biological applications.

Research indicates that this compound interacts with specific molecular targets, primarily receptors and enzymes, leading to various biological effects. Preliminary studies suggest that it may modulate neurotransmitter activity and inhibit certain enzymes, although the exact pathways remain under investigation.

Key Mechanisms Identified:

- Neurotransmitter Modulation: Potential effects on neurotransmitter systems could influence mood and cognitive functions.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In studies involving various pathogens, it demonstrated significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL .

Antioxidant Properties

The compound has also shown promising antioxidant properties. It was tested for its ability to scavenge free radicals and inhibit lipid peroxidation, indicating potential utility in preventing oxidative stress-related diseases .

Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial efficacy of this compound reported that it effectively inhibited the growth of several bacterial strains. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 37 - 124 |

| Control (Standard Antibiotic) | <10 |

Study 2: Antioxidant Activity

Another research project assessed the antioxidant capacity of the compound using various assays. The results showed that this compound had a significant effect on reducing oxidative stress markers in vitro.

| Assay Type | EC50 (μg/mL) |

|---|---|

| DPPH Scavenging | 19 - 31 |

| Lipid Peroxidation Inhibition | 25 - 50 |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with structurally similar compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclohexanamine | Cyclohexane ring with an amine group | More stable due to larger ring size |

| 1-Methylcyclopentanamine | Methyl group substitution on cyclopentanamine | Altered steric hindrance |

| N,N-Dimethylcyclohexanamine | Dimethylated derivative of cyclohexanamine | Increased lipophilicity |

This comparison illustrates how the methoxy substitution in this compound may enhance its solubility and biological interactions compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.